1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile
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Overview
Description
1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile is a heterocyclic compound that features a piperidine ring substituted with a benzyl group, a pyrazinyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Attachment of the Pyrazinyl Group: The pyrazinyl group is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Addition of the Carbonitrile Group: The carbonitrile group is introduced through cyanation reactions, typically using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and pyrazinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: A related compound with a similar piperidine ring structure but lacking the pyrazinyl and carbonitrile groups.
4-(Pyrazin-2-yl)piperidine: Similar structure but without the benzyl and carbonitrile groups.
1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile: Similar structure with a pyridinyl group instead of a pyrazinyl group.
Uniqueness
1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile is unique due to the presence of both the pyrazinyl and carbonitrile groups, which confer distinct chemical and biological properties. These groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H18N4 |
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Molecular Weight |
278.35 g/mol |
IUPAC Name |
1-benzyl-4-pyrazin-2-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C17H18N4/c18-14-17(16-12-19-8-9-20-16)6-10-21(11-7-17)13-15-4-2-1-3-5-15/h1-5,8-9,12H,6-7,10-11,13H2 |
InChI Key |
YOVCBDSSRGKWSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=NC=CN=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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